

Synthesis of Nylon-13,13 from Undecanedioic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Undecanedioic Acid

Cat. No.: B7769590

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon-13,13 is a high-performance aliphatic polyamide with properties that make it attractive for specialized applications in research and development, including as a matrix for drug delivery, a component in medical devices, and as a specialty engineering plastic. Its long hydrocarbon chains between amide groups give it lower moisture absorption, better dimensional stability, and a lower melting point compared to shorter-chain nylons like nylon 6 or nylon 6,6. This document provides detailed application notes and experimental protocols for the synthesis of nylon-13,13, commencing from **undecanedioic acid** as the foundational starting material. The synthesis involves a two-stage process: the preparation of the key monomer, 1,13-diaminotridecane, from a suitable precursor, followed by the polycondensation of this diamine with a C13 dicarboxylic acid, typically brassylic acid (tridecanedioic acid), to yield the final polymer.

It is important to clarify that for the synthesis of nylon-13,13, both the diacid and the diamine monomer must contain 13 carbon atoms. The user's request specified **undecanedioic acid** (a C11 dicarboxylic acid) as the starting material. Therefore, this protocol will first outline the conceptual pathway to derive the necessary C13 monomers from related long-chain fatty acids, a common industrial practice, and then provide a detailed protocol for the polymerization step.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of nylon-13,13.

Table 1: Physicochemical Properties of Nylon-13,13

Property	Value
Melting Point (T _m)	~183 °C[1]
Glass Transition Temperature (T _g)	56 °C[1]
Amorphous Density	1.01 g/cm ³ [1]
Heat of Fusion	230 J/g[1]
Tensile Modulus (drawn, draw ratio 4.0)	2 GPa[1]
Water Absorption	Low

Table 2: Monomer Properties

Monomer	Molecular Formula	Molar Mass (g/mol)
Tridecanedioic Acid (Brassylic Acid)	C ₁₃ H ₂₄ O ₄	244.33
1,13-Diaminotridecane	C ₁₃ H ₃₀ N ₂	214.40

Experimental Protocols

Part 1: Synthesis of 1,13-Diaminotridecane from Brassylic Acid

The synthesis of 1,13-diaminotridecane from brassylic acid (tridecanedioic acid) is a multi-step process that typically involves the conversion of the carboxylic acid groups to amides, followed

by reduction. A common route is via the formation of the corresponding dinitrile, which is then hydrogenated.

Materials:

- Brassylic acid (tridecanedioic acid)
- Urea
- Ammonia gas
- Hydrogen gas
- Raney Nickel or Cobalt catalyst
- Suitable solvent (e.g., dioxane, tetrahydrofuran)
- Ethanol

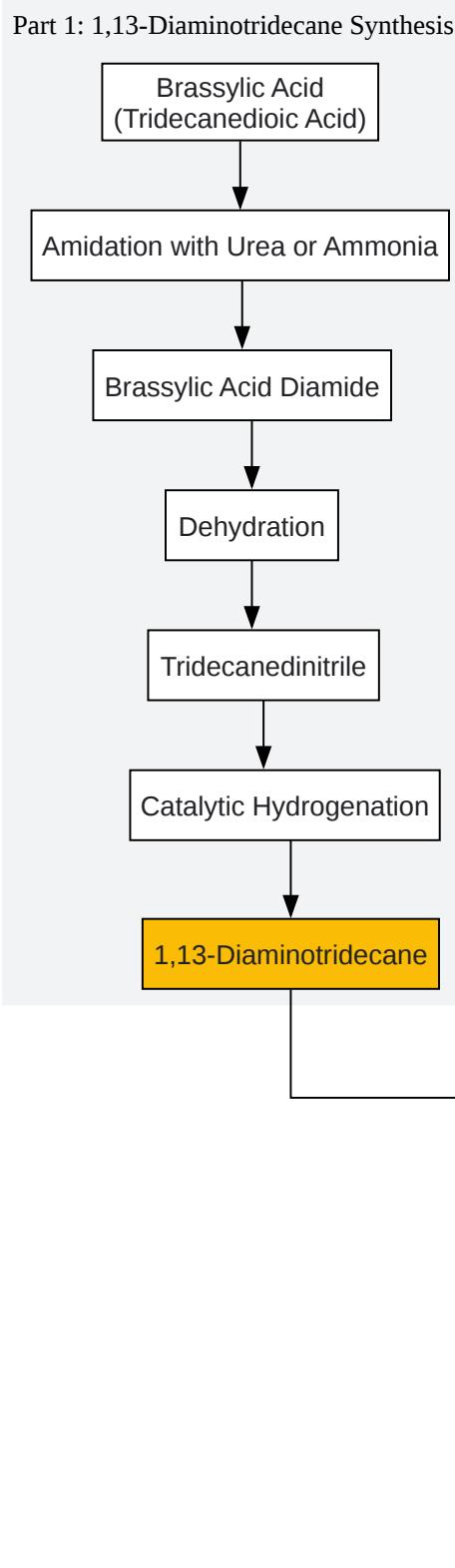
Procedure:

- **Amidation:** Brassylic acid is first converted to brassylic acid diamide. This can be achieved by heating brassylic acid with an excess of urea or by passing ammonia gas through the molten diacid at elevated temperatures (e.g., 180-200 °C) to drive off water.
- **Dehydration to Dinitrile:** The resulting diamide is then dehydrated to form tridecanedinitrile. This is typically carried out in the gas phase over a suitable catalyst at high temperatures (e.g., 250-300 °C) or by using a chemical dehydrating agent.
- **Hydrogenation to Diamine:** The tridecanedinitrile is then hydrogenated to 1,13-diaminotridecane. The dinitrile is dissolved in a suitable solvent like dioxane or ethanol, and hydrogenation is carried out in a high-pressure reactor using a catalyst such as Raney Nickel or Raney Cobalt. The reaction is typically performed at elevated temperature (e.g., 100-150 °C) and high pressure of hydrogen gas (e.g., 100-150 atm).
- **Purification:** After the reaction is complete, the catalyst is filtered off, and the solvent is removed by distillation. The resulting 1,13-diaminotridecane is then purified by vacuum distillation.

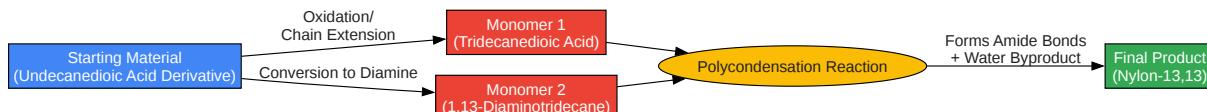
Part 2: Synthesis of Nylon-13,13 via Melt Polycondensation

The synthesis of nylon-13,13 is achieved through the melt polycondensation of equimolar amounts of tridecanedioic acid and 1,13-diaminotridecane. The process is typically carried out in two stages: the formation of a nylon salt prepolymer followed by high-temperature vacuum polymerization.

Materials:


- Tridecanedioic acid (brassylic acid)
- 1,13-Diaminotridecane
- Deionized water
- Nitrogen gas (high purity)

Procedure:


- Nylon Salt Formation (Prepolymer Synthesis):
 - In a reaction vessel, combine equimolar amounts of tridecanedioic acid and 1,13-diaminotridecane.
 - Add a small amount of deionized water (e.g., a 50-60% aqueous solution of the monomers) to form a salt solution.
 - The mixture is heated in an autoclave under a nitrogen atmosphere to approximately 220-240 °C. The pressure in the vessel will rise due to the formation of steam. This step facilitates the formation of a low molecular weight prepolymer.
- Melt Polycondensation:
 - The pressure is then slowly released, and the temperature is gradually increased to around 260-280 °C.

- A vacuum is applied to the system to remove the water formed during the condensation reaction and drive the polymerization towards the formation of a high molecular weight polymer.
- The reaction is continued under vacuum for several hours (e.g., 2-4 hours) until the desired molecular weight is achieved, which can be monitored by the viscosity of the melt.
- Polymer Isolation and Purification:
 - Once the polymerization is complete, the molten nylon-13,13 is extruded from the reactor as a strand, cooled in a water bath, and pelletized.
 - The polymer pellets can be further purified by washing with hot water to remove any unreacted monomers or oligomers and then dried in a vacuum oven.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of Nylon-13,13.

[Click to download full resolution via product page](#)

Caption: Logical relationship of Nylon-13,13 synthesis from a precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. "Nylon 13,13 Analysis by X-Ray and Solid-State NMR: Treatment Dependent" by C. Gregory Johnson and Lon J. Mathias [aquila.usm.edu]
- To cite this document: BenchChem. [Synthesis of Nylon-13,13 from Undecanedioic Acid: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769590#synthesis-of-nylon-13-13-from-undecanedioic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com